2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide
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Overview
Description
2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a broad range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process. One common method starts with the preparation of 2-bromo-5-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2H-1,2,3-triazol-2-yl)ethylamine to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxybenzamide derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formylbenzamide, while substitution of the bromo group with an amine can yield N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-amino-5-methoxybenzamide.
Scientific Research Applications
2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chloro-5-methoxybenzamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-fluoro-5-methoxybenzamide
Uniqueness
2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is unique due to the presence of the bromo group, which can undergo specific chemical transformations not possible with other halogens. This allows for the selective introduction of various functional groups, enhancing the compound’s versatility in synthetic applications .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-19-9-2-3-11(13)10(8-9)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQGUPOBJTXAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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